

High-performance liquid chromatography (HPLC) method for Farrerol quantification

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Compound of Interest

Compound Name: *Farrerol*

Cat. No.: *B1141493*

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An Application Note for the Quantification of **Farrerol** using High-Performance Liquid Chromatography (HPLC)

Introduction

Farrerol is a flavanone, a type of flavonoid, predominantly isolated from the leaves of *Rhododendron dauricum* L., a plant used in traditional medicine.[1][2] This compound has garnered significant interest from researchers due to its wide range of biological and pharmacological activities, including antioxidant and anti-inflammatory effects.[2][3] As research into its therapeutic potential continues, the need for a robust, reliable, and accurate analytical method for the quantification of **farrerol** in various matrices, such as herbal preparations and biological samples, is critical.

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of **farrerol**. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality control who require a precise method for determining **farrerol** concentrations.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is used as the stationary phase, which retains the relatively nonpolar **farrerol**. An isocratic mobile phase, consisting of a mixture of an organic solvent (acetonitrile) and water, is used to elute the compound. **Farrerol** is then detected by a UV-Vis detector at its maximum

absorbance wavelength, and the resulting peak area is proportional to its concentration in the sample.

Materials and Reagents

- **Farrerol** reference standard (>99% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or ultrapure)
- Formic acid or Phosphoric acid (optional, for mobile phase modification)
- 0.22 µm or 0.45 µm syringe filters (for sample and mobile phase filtration)

Instrumentation and Chromatographic Conditions

The analysis can be performed on any standard HPLC system equipped with a UV-Vis detector. The specific conditions derived from established methods are summarized in the table below.[\[1\]](#)[\[4\]](#)

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : Water (45:55, v/v)
Flow Rate	1.0 mL/min [1]
Column Temperature	25 °C [4]
Detection Wavelength	295 nm [4]
Injection Volume	10 µL
Run Time	~10 minutes

Experimental Protocols

Mobile Phase Preparation

- Measure 450 mL of HPLC-grade acetonitrile and 550 mL of HPLC-grade water.
- Combine the solvents in a clean 1 L glass reservoir.
- Mix thoroughly and degas the solution for 15-20 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the HPLC system.

Standard Solution Preparation

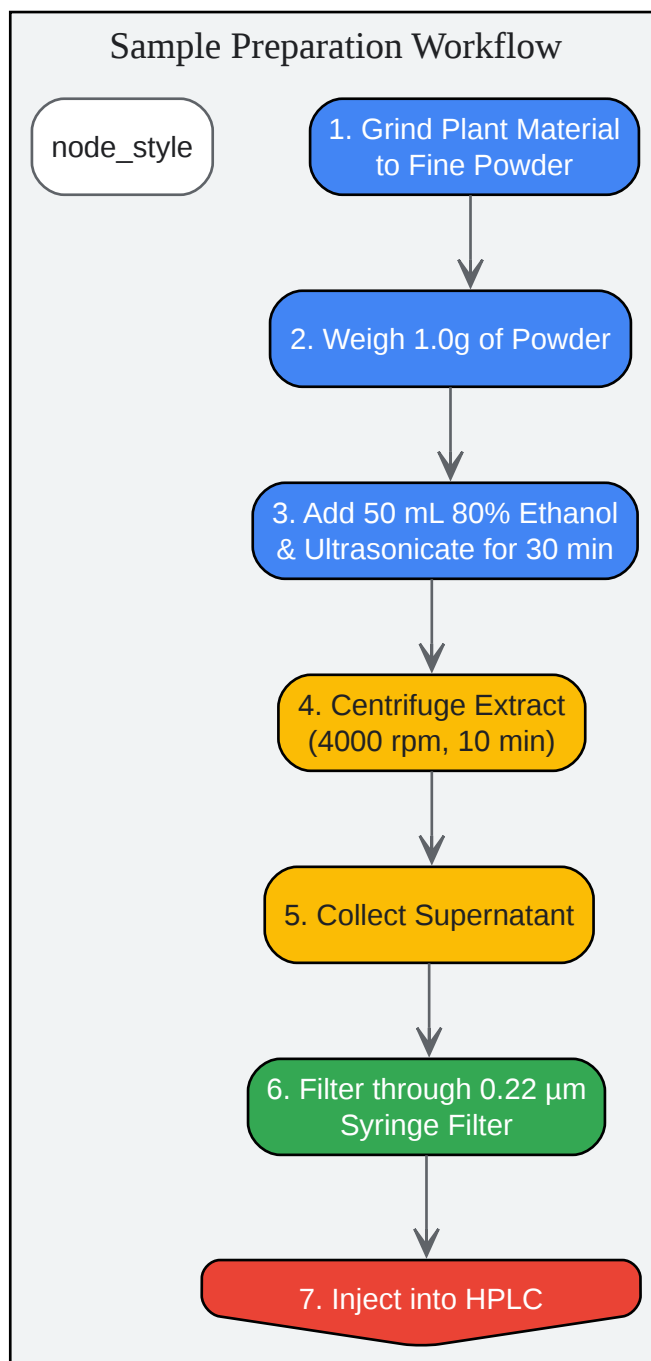
- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **farrerol** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution. This solution should be stored at 4°C.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)

This protocol outlines a general procedure for extracting **farrerol** from dried leaves of *Rhododendron* species.

- Grinding: Grind the dried plant leaves into a fine powder (e.g., 40-60 mesh).
- Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of 80% ethanol.
- Sonication: Perform ultrasonication for 30 minutes at room temperature to extract the **farrerol**.
- Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

- Filtration: Collect the supernatant and filter it through a 0.22 μm syringe filter into an HPLC vial prior to injection.[5]



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Caption: Workflow for **Farrerol** extraction from plant material.

Method Validation Summary

The performance of the HPLC method was validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and system suitability.^{[6][7]} The data presented below is a summary compiled from published methods for **farrerol** analysis.^{[1][4]}

System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	$T \leq 2.0$	1.1
Theoretical Plates (N)	$N > 2000$	> 5000
RSD of Peak Area	$\leq 2.0\%$ (for n=6 injections)	< 1.5%

Linearity, Range, LOD, and LOQ

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations.

Parameter	Result
Linear Range	0.1118 - 0.5592 μg ^[1]
Regression Equation	$Y = 2792.2X - 2.7619$ ^[1]
Correlation Coefficient (r^2)	0.9999 ^[1]
Limit of Detection (LOD)	0.07 $\mu\text{g/L}$ (via SPE-LC/MS) ^[1]
Limit of Quantification (LOQ)	0.23 $\mu\text{g/L}$ (via SPE-LC/MS) ^[1]

Note: LOD and LOQ values are highly sensitive and may vary significantly based on the instrumentation (e.g., UV vs. MS detection).

Precision

Precision was determined by performing replicate injections of a standard solution on the same day (intra-day) and on three different days (inter-day).

Precision Type	Concentration Level	RSD (%)
Intra-day	Low, Medium, High	< 3.0% [4]
Inter-day	Low, Medium, High	< 3.0% [4]

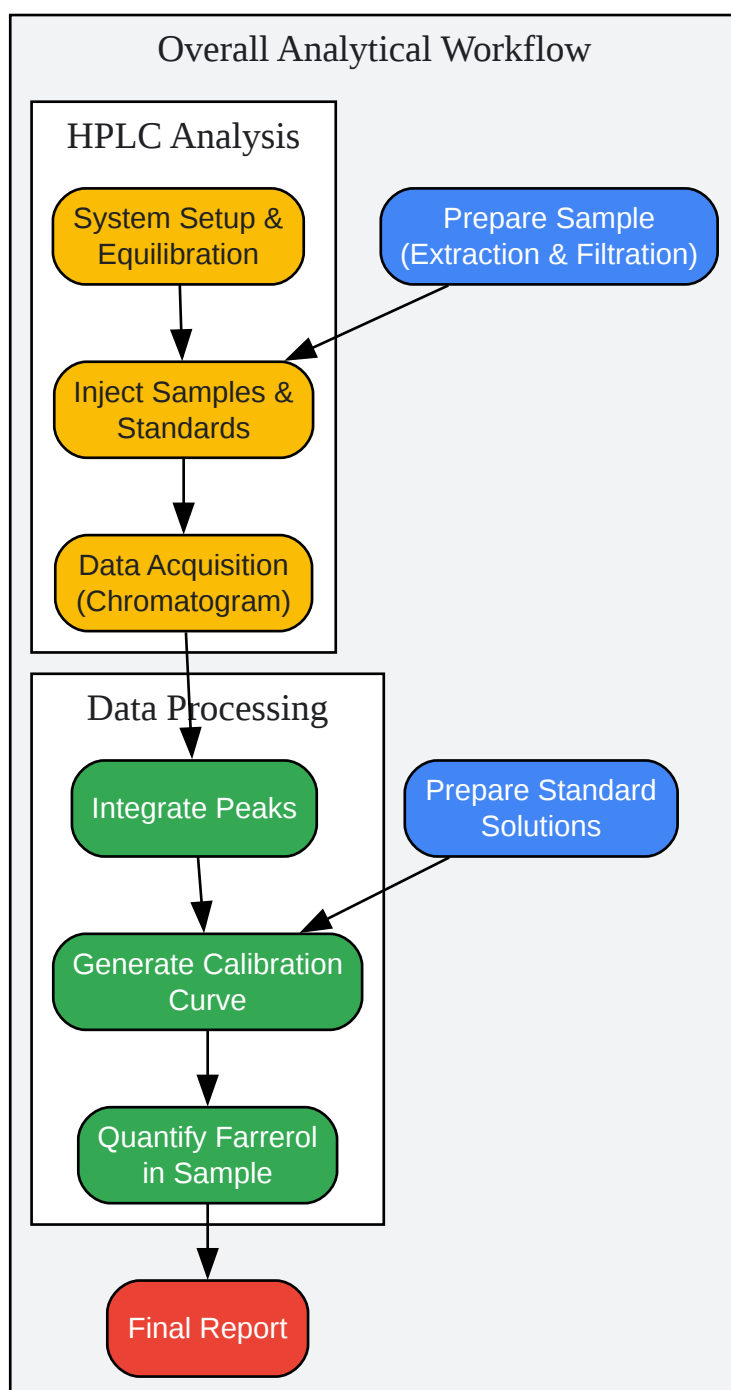
Accuracy (Recovery)

The accuracy of the method was assessed by a recovery study, where a known amount of **farrerol** standard was spiked into a sample matrix. The average recovery was then calculated.

Spiked Concentration	Number of Replicates (n)	Average Recovery (%)	RSD (%)
Low, Medium, High	5	101.34% [1]	1.55% [1]

Results and Discussion

A typical chromatogram of a **farrerol** standard solution shows a sharp, well-defined peak at a specific retention time, demonstrating the method's specificity. The method is linear over the specified concentration range, with a correlation coefficient (r^2) greater than 0.999, indicating a strong linear relationship between concentration and peak area. The low relative standard deviation (RSD) values for precision and high recovery rates for accuracy confirm that the method is both reliable and accurate for the quantification of **farrerol**.



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Caption: General workflow for HPLC quantification of **Farrerol**.

Conclusion

This application note provides a comprehensive and validated RP-HPLC method for the quantitative determination of **farrerol**. The method is simple, precise, accurate, and reliable, making it an effective tool for quality control of raw materials, finished products, and for research purposes in the pharmaceutical and natural products industries. The detailed protocols and validation data support its implementation in a laboratory setting.

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